Structural and Physicochemical Differentiation Against Furan-2-Carboxamide Hydroxamic Acids
This compound is a 4-carboxamide substituted 2H-furan-5-one, distinguishing it from the more common furan-2-carboxamide hydroxamic acids. Key computed parameters include a lower topological polar surface area (TPSA) of 75.6 Ų compared to 93.5 Ų for N-hydroxyfuran-2-carboxamide, and a distinct hydrogen bond acceptor/donor architecture (4 acceptors, 2 donors vs. 3 acceptors, 2 donors in the 2-isomer) [1]. This results in a calculated XLogP3-AA of -0.3, making it less hydrophilic than N-hydroxyfuran-2-carboxamide (XLogP3 -0.6). These differences critically impact membrane permeability predictions and target engagement in cell-based assays, directly affecting its suitability for intracellular enzyme inhibitor screening programs where the 2-carboxamide isomer often shows superior permeability [1].
| Evidence Dimension | Computed Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | TPSA: 75.6 Ų; XLogP3-AA: -0.3; H-Bond Acceptor Count: 4 |
| Comparator Or Baseline | N-hydroxyfuran-2-carboxamide: TPSA 93.5 Ų; XLogP3 -0.6; H-Bond Acceptor Count: 3 |
| Quantified Difference | TPSA is 17.9 Ų lower; XLogP3-AA is 0.3 units higher; one additional H-bond acceptor. |
| Conditions | Computational prediction via PubChem (Cactvs/Lexichem). No experimental permeability data available for the target compound. |
Why This Matters
For procuring a fragment hit or tool compound, the regioisomeric position significantly alters predicted ADME properties, guiding the selection of the 4-carboxamide isomer for projects requiring a less polar pharmacophore.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14144582, N-Hydroxy-3-methyl-5-oxo-2H-furan-4-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/14144582. Accessed 2026-05-10. View Source
